14-Deacetyl eurylene
Description
Properties
Molecular Formula |
C32H56O7 |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
[(1S,4R)-4-hydroxy-1-[(2R,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-4-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]butyl] acetate |
InChI |
InChI=1S/C32H56O7/c1-22(2)12-10-18-29(6,35)26-16-20-31(8,38-26)25(34)14-15-28(37-24(5)33)32(9)21-17-27(39-32)30(7,36)19-11-13-23(3)4/h12-13,25-28,34-36H,10-11,14-21H2,1-9H3/t25-,26-,27-,28+,29+,30+,31+,32-/m1/s1 |
InChI Key |
OWELNYSCYCAGMZ-SXSDURSUSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@](O1)(C)[C@@H](CC[C@@H]([C@]2(CC[C@@H](O2)[C@](C)(CCC=C(C)C)O)C)OC(=O)C)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC(O1)(C)C(CCC(C2(CCC(O2)C(C)(CCC=C(C)C)O)C)OC(=O)C)O)O)C |
Synonyms |
14-deacetyl eurylene |
Origin of Product |
United States |
Preparation Methods
Fragment Assembly and Epimerization
The left-hand trans-THF fragment 31 and right-hand cis-THF sulfone 36 were coupled via lithio-anion intermediates (Scheme 7). Reductive desulfonylation and deprotection yielded ketone 37 , which was reduced to a 1:1 epimeric mixture of alcohols 38 . Acetylation and separation afforded pure bis-THF adduct 39 , leading to 14-deacetyl eurylene (6 ) after MPM deprotection.
| Parameter | Details |
|---|---|
| Epimeric Ratio (38) | 1:1 |
| Overall Yield | Not explicitly reported (multi-step sequence) |
| Critical Step | Oxochromium(VI)-mediated cis-THF formation |
Chemoselective Permanganate-Mediated Oxidative Cyclization
Brown and co-workers introduced a permanganate-based strategy to synthesize both cis- and trans-THF fragments of 14-deacetyl eurylene. The cis-THF unit was constructed via oxidative cyclization of trienoyl sultam 42 , yielding cis-THF diol 43 in an 8:1 diastereomeric ratio (Scheme 8). For the trans-THF fragment, cis-THF diol 49 was stereospecifically transformed into trans-THF ester 50 using Barton–McCombie deoxygenation.
Regioselectivity and By-Products
Excess permanganate led to overoxidized by-products (6% yield), necessitating chromatographic separation. The trans-THF synthesis achieved a 6.7:1 diastereomeric ratio for 48 , with final coupling completing the formal synthesis of 14-deacetyl eurylene.
| Parameter | Details |
|---|---|
| Diastereomeric Ratio | 8:1 (cis-THF), 6.7:1 (trans-THF) |
| Key Advantage | Avoids stereochemical limitations of vanadium/m-CPBA methods |
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency and challenges of each approach:
Q & A
Q. What challenges arise in the total synthesis of 14-Deacetyl eurylene, and how are they addressed?
- Methodological Answer : Key challenges include stereoselective THF ring formation and scalability. Strategies:
- Nonstereoselective cyclization followed by chiral resolution .
- Auxiliary-controlled oxidative cyclization (e.g., Brown’s Mn(VII) method) for stereochemical precision .
- Computational modeling to predict transition states for THF ring formation.
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
